Welcome to the BenchChem Online Store!
molecular formula C18H27NO2S B1681938 Tazofelone CAS No. 136433-51-7

Tazofelone

Cat. No. B1681938
M. Wt: 321.5 g/mol
InChI Key: ILMMRHUILQOQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06005142

Procedure details

To 3.22 g (9.2 mmol) of 5-{[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]}-methyl-2-thioxo-4-thiazolidinone, in a 25 mL pressure tube equipped with magnetic stir bar, 13 mL of methanol was added. The resulting reaction mixture was cooled to 0° C. and ammonia gas (1.6 g, 91 mmol) was slowly added. Formalin (0.76 mL, 0.8 g, 10 mmol) was then added. The pressure tube was sealed and heated to 80° C. for approximately 17 hours with stirring. Reaction was deemed complete when the amount of thiolamide was below 4%, as determined by HPLC. Deionized water (12 mL) was then added in a drop-wise manner, followed by acetic acid (6 mL). After 30 min, the reaction mixture was cooled to 0° C. for 1 hour. The reaction mixture was filtered and the resulting crystalline product was dissolved in ethyl acetate (5 vol). Dissolution was facilitated by heating to 66° C. The resulting solution was filtered and seeded with a small amount of 5-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl-4-thiazolidinone as the solution was slowly cooled to ambient temperature. Crystallization ensued and the resultant slurry was stirred for approximately 4 hours. The slurry was concentrated under reduced pressure (1 vol ethyl acetate) and stirred for an additional 16 hours. The slurry was filtered and the wet cake was washed with water (2×10 mL) and 1/4 ethyl acetate/hexane (2×10 mL). The product was dried in an oven at 50° C. to obtain 2.07 g (70% yield) of title compound.
Name
5-{[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]}-methyl-2-thioxo-4-thiazolidinone
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0.76 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five
Name
Quantity
12 mL
Type
solvent
Reaction Step Six
Quantity
13 mL
Type
solvent
Reaction Step Seven
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[CH:6]=[C:7](C2SC(=S)N(C)C2=O)[CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])([CH3:4])[CH3:3].N.C=O.[S:27]1[CH:31]=C[CH:29]=[C:28]1[C:32]([NH2:34])=[O:33]>C(O)(=O)C.O.CO>[CH3:14][C:12]([C:9]1[CH:8]=[C:7]([CH2:29][CH:28]2[S:27][CH2:31][NH:34][C:32]2=[O:33])[CH:6]=[C:5]([C:2]([CH3:3])([CH3:4])[CH3:1])[C:10]=1[OH:11])([CH3:15])[CH3:13]

Inputs

Step One
Name
5-{[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]}-methyl-2-thioxo-4-thiazolidinone
Quantity
3.22 g
Type
reactant
Smiles
CC(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C1C(N(C(S1)=S)C)=O
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
N
Step Three
Name
Quantity
0.76 mL
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C(=O)N
Step Five
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
13 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The pressure tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C. for approximately 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 0° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
DISSOLUTION
Type
DISSOLUTION
Details
the resulting crystalline product was dissolved in ethyl acetate (5 vol)
DISSOLUTION
Type
DISSOLUTION
Details
Dissolution
TEMPERATURE
Type
TEMPERATURE
Details
by heating to 66° C
FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered
TEMPERATURE
Type
TEMPERATURE
Details
was slowly cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
Crystallization
STIRRING
Type
STIRRING
Details
the resultant slurry was stirred for approximately 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The slurry was concentrated under reduced pressure (1 vol ethyl acetate)
STIRRING
Type
STIRRING
Details
stirred for an additional 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the wet cake was washed with water (2×10 mL) and 1/4 ethyl acetate/hexane (2×10 mL)
CUSTOM
Type
CUSTOM
Details
The product was dried in an oven at 50° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CC1C(NCS1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.07 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.